![molecular formula C8H9BBrFO3 B8203975 (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid](/img/structure/B8203975.png)
(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid
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Overview
Description
(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a solid at room temperature and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-3-methoxy-5-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound serves as a boron source that reacts with aryl halides to produce biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.
Table 1: Suzuki-Miyaura Coupling Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Palladium (Pd) |
Base | Potassium carbonate (K2CO3) |
Solvent | Tetrahydrofuran (THF) |
Temperature | 80°C |
Reaction Time | 12 hours |
Medicinal Chemistry
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of derivatives synthesized from this compound. For instance, compounds derived from this boronic acid have shown promising activity against multidrug-resistant strains of bacteria.
Case Study: Antibacterial Efficacy Against XDR-S. Typhi
A study reported that derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/mL against XDR-S. Typhi. Molecular docking studies indicated strong binding affinities to target proteins, suggesting potential for further development as antibacterial agents .
Materials Science
Functionalized Polymers
The compound can also be employed in the synthesis of functionalized polymers. Its boronic acid group allows for cross-linking reactions that enhance the mechanical properties and functionalities of polymeric materials.
Table 2: Properties of Functionalized Polymers
Property | Value |
---|---|
Tensile Strength | 50 MPa |
Elongation at Break | 300% |
Thermal Stability | Up to 200°C |
Drug Development
Pharmacokinetic Studies
The pharmacokinetic profiles of compounds derived from this compound have been investigated to assess their absorption, distribution, metabolism, and excretion (ADME). These studies indicate that certain derivatives satisfy Lipinski's Rule of Five, making them promising candidates for drug development.
Case Study: ADME Evaluation
In silico evaluations showed that synthesized compounds exhibited favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles .
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (5-Fluoro-2-methylphenyl)boronic acid
- (2-Fluoro-5-methoxyphenyl)boronic acid
Uniqueness
(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for synthesizing complex organic molecules .
Biological Activity
(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, especially for cancer and bacterial infections.
Boronic acids generally exert their biological effects through several mechanisms:
- Proteasome Inhibition : Some boronic acids inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have shown to halt the cell cycle at the G2/M phase, effectively inhibiting tumor growth .
- Enzyme Inhibition : These compounds can act as inhibitors of β-lactamases, enzymes produced by resistant bacteria. This inhibition is critical in combating antibiotic resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids:
- Cell Line Studies : In vitro studies have demonstrated that various boronic acid derivatives possess significant cytotoxicity against multiple cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
- Mechanistic Insights : The anticancer activity is often linked to the ability of these compounds to interfere with critical signaling pathways involved in cell proliferation and survival. For example, some studies suggest that they may modulate gene transcription related to cancer progression .
Antibacterial Activity
The antibacterial properties of this compound are also noteworthy:
- Inhibition of Resistant Strains : Compounds in this class have been shown to effectively inhibit the growth of resistant strains of bacteria by targeting β-lactamases, which are responsible for antibiotic resistance .
- Biofilm Disruption : Some boronic acids have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, enhancing their efficacy against chronic infections .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Initial studies suggest that this compound can be administered intravenously with acceptable pharmacokinetic properties. However, further optimization is needed to enhance its bioavailability and therapeutic index .
- Toxicity Profile : Preliminary assessments indicate low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
Case Studies and Research Findings
Several studies have investigated the biological activity of boronic acids, including this compound:
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKDUVAJQRZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OC)Br)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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